molecular formula C23H30N12O8S2 B606591 Ceftolozane CAS No. 689293-68-3

Ceftolozane

Cat. No.: B606591
CAS No.: 689293-68-3
M. Wt: 666.7 g/mol
InChI Key: JHFNIHVVXRKLEF-XBTMOFHYSA-N
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Description

Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia. This compound is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .

Biochemical Analysis

Biochemical Properties

Ceftolozane exerts bactericidal activities against susceptible gram-negative and gram-positive infections by interfering with bacterial cell wall synthesis . When it is combined with tazobactam, it exerts further activity against beta-lactamase enzyme-producing bacteria, which are normally resistant to beta-lactam antibiotics .

Cellular Effects

This compound exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . Its antibacterial activity is also mediated through this compound binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall .

Molecular Mechanism

This compound works by interfering with the production of molecules that bacteria need to build their protective cell walls . This causes weakness in the bacterial cell walls which then become prone to collapse, ultimately leading to the death of the bacteria . Tazobactam blocks the action of bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics like this compound, making the bacteria resistant to the antibiotic’s action .

Temporal Effects in Laboratory Settings

The studies identified in this review demonstrate that this compound is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used .

Dosage Effects in Animal Models

At doses equivalent to 4-7 the standard dose administered in humans, no developmental abnormalities were seen . In a neutropenic murine thigh infection model, the pharmacokinetic–pharmacodynamic index that is best correlated with this compound’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen .

Transport and Distribution

This compound demonstrates linear pharmacokinetics unaffected by the coadministration of tazobactam . It demonstrates low plasma protein binding (20 %), is primarily eliminated via urinary excretion (≥92 %), and may require dose adjustments in patients with a creatinine clearance <50 mL/min .

Chemical Reactions Analysis

Ceftolozane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly at the pyrazole and thiadiazole moieties, resulting in derivatives with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ceftolozane has a wide range of scientific research applications:

Mechanism of Action

Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. Tazobactam, when combined with this compound, inhibits beta-lactamases, enzymes produced by bacteria that degrade beta-lactam antibiotics, thereby enhancing the efficacy of this compound .

Comparison with Similar Compounds

Ceftolozane is often compared with other cephalosporins and beta-lactamase inhibitor combinations, such as ceftazidime/avibactam and cefepime. Unlike ceftazidime, this compound has a modified side-chain at the 3-position of the cephem nucleus, which confers potent antipseudomonal activity. This compound is also distinguished by its ability to evade multiple resistance mechanisms employed by Pseudomonas aeruginosa, including efflux pumps and reduced uptake through porins .

Similar compounds include:

    Ceftazidime: Another cephalosporin with antipseudomonal activity.

    Cefepime: A fourth-generation cephalosporin with broad-spectrum activity.

    Ceftriaxone: A third-generation cephalosporin used for a wide range of bacterial infections.

This compound’s unique structure and combination with tazobactam make it particularly effective against multidrug-resistant gram-negative bacteria .

Properties

Key on ui mechanism of action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

CAS No.

689293-68-3

Molecular Formula

C23H30N12O8S2

Molecular Weight

666.7 g/mol

IUPAC Name

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1

InChI Key

JHFNIHVVXRKLEF-XBTMOFHYSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CXA-101;  CXA101;  CXA 101;  FR264205;  FR 264205;  FR-264205;  Ceftolozane brand name: Zerbaxa (with tazobactam).

Origin of Product

United States

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